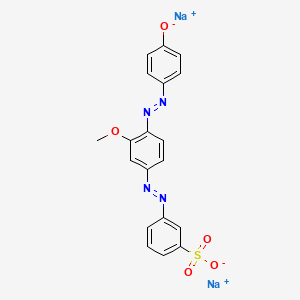
1-(Ethylamino)-1-phenylpropan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylamino)-1-phenylpropan-2-one hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of an ethylamino group attached to a phenylpropanone backbone
Méthodes De Préparation
The synthesis of 1-(Ethylamino)-1-phenylpropan-2-one hydrochloride can be achieved through several routes. One common method involves the reaction of phenylpropanone with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1-(Ethylamino)-1-phenylpropan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxime or nitro derivative.
Reduction: Reduction reactions can yield secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides.
Applications De Recherche Scientifique
1-(Ethylamino)-1-phenylpropan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of 1-(Ethylamino)-1-phenylpropan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(Ethylamino)-1-phenylpropan-2-one hydrochloride can be compared to other similar compounds, such as:
Phenylpropanone derivatives: These compounds share a similar backbone but differ in their substituents, leading to variations in their chemical and biological properties.
Ethylamine derivatives: Compounds with an ethylamine group exhibit similar reactivity but may have different applications based on their overall structure
Propriétés
Numéro CAS |
65913-25-9 |
|---|---|
Formule moléculaire |
C11H16ClNO |
Poids moléculaire |
213.70 g/mol |
Nom IUPAC |
1-(ethylamino)-1-phenylpropan-2-one;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-12-11(9(2)13)10-7-5-4-6-8-10;/h4-8,11-12H,3H2,1-2H3;1H |
Clé InChI |
YDKXGHOCSZMBHM-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C1=CC=CC=C1)C(=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



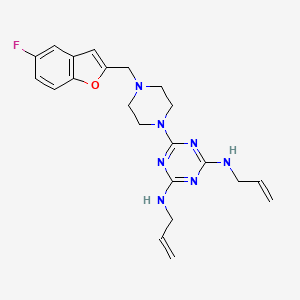
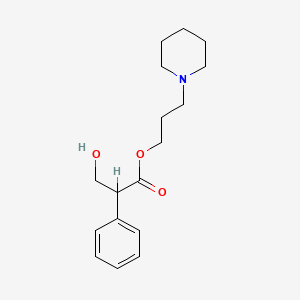

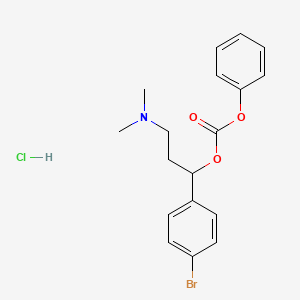
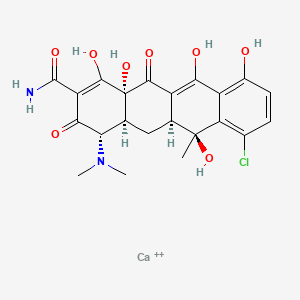

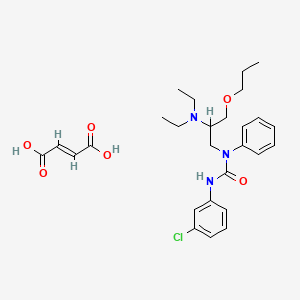
![2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid](/img/structure/B15189697.png)
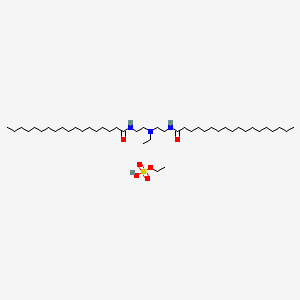

![14-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B15189732.png)
